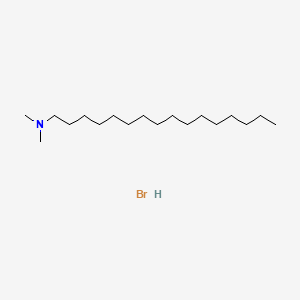
Hexadecyldimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyldimethylammonium bromide is a quaternary ammonium compound known for its surfactant properties. It is widely used in various scientific and industrial applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly effective in disrupting cell membranes, making it useful in biological and chemical research.
Preparation Methods
Hexadecyldimethylammonium bromide can be synthesized through a reaction between hexadecylamine and dimethyl sulfate, followed by the addition of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale batch reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Hexadecyldimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation under strong conditions, leading to the formation of different products.
Complex Formation: It can form complexes with various metal ions, which can be used in different analytical and preparative techniques.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexadecyldimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the extraction and purification of nucleic acids and proteins due to its ability to lyse cell membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The primary mechanism of action of hexadecyldimethylammonium bromide involves its interaction with cell membranes. The compound’s hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property makes it effective as a surfactant and antimicrobial agent. It can also interact with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Hexadecyldimethylammonium bromide is similar to other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide: Both compounds have long hydrophobic tails and are used as surfactants, but cetyltrimethylammonium bromide is more commonly used in DNA extraction.
Dodecyltrimethylammonium bromide: This compound has a shorter hydrophobic tail and is less effective in disrupting cell membranes compared to this compound.
Benzalkonium chloride: While also a quaternary ammonium compound, it has a different structure and is primarily used as a disinfectant and preservative.
This compound stands out due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in a variety of applications.
Properties
CAS No. |
53467-08-6 |
|---|---|
Molecular Formula |
C18H40BrN |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N,N-dimethylhexadecan-1-amine;hydrobromide |
InChI |
InChI=1S/C18H39N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;/h4-18H2,1-3H3;1H |
InChI Key |
VHDPPDRSCMVFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14629820.png)



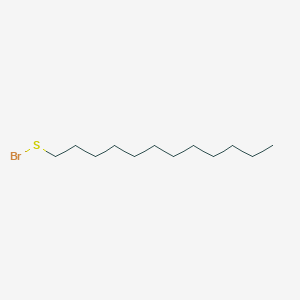


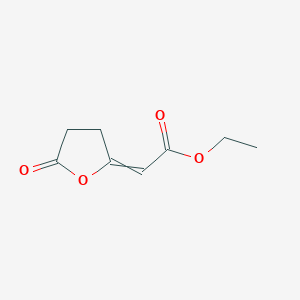
octylsulfanium bromide](/img/structure/B14629853.png)
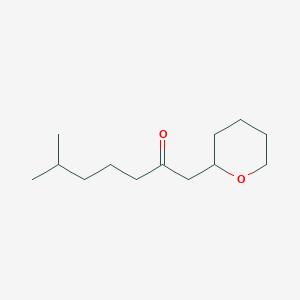
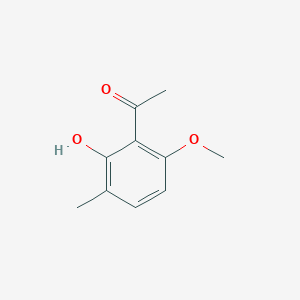

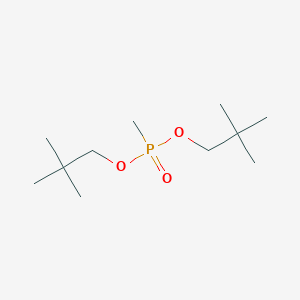
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
